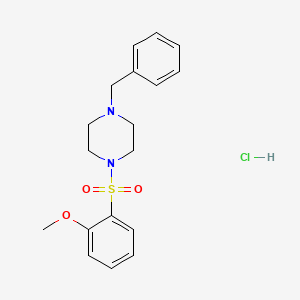
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its stability and is often used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired conversion. The industrial methods are designed to maximize yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of lubricants, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5-Trimethylhexane
- 2,2,5-Trimethyl-3,3-bis(propan-2-yl)hexane
Uniqueness
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics, making it suitable for specific applications.
Propriétés
Numéro CAS |
62199-81-9 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
2,2,5-trimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)8-11(10(3)4)12(5,6)7/h9-11H,8H2,1-7H3 |
Clé InChI |
GZFAXOCUKPGWEA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(C)C)C(C)(C)C |
SMILES canonique |
CC(C)CC(C(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonyl(15N)amino)hexanoic acid](/img/structure/B1627282.png)


![2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)


![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)

![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)

